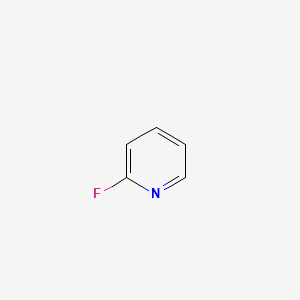

2-Fluoropyridine

Beschreibung

Significance of Fluorinated Pyridines in Contemporary Chemical Science

Fluorine, the most electronegative element, possesses a unique set of properties that profoundly influence the behavior of organic molecules when incorporated. Its small atomic radius, high bond dissociation energy with carbon, and ability to modulate lipophilicity, metabolic stability, and binding affinities make it an indispensable tool for chemists. When appended to the pyridine (B92270) ring, a fundamental nitrogen-containing heterocycle prevalent in numerous biologically active compounds and functional materials, fluorine substitution leads to compounds with significantly altered and often enhanced characteristics nih.govnih.govacs.orgchemrxiv.org.

The pyridine moiety itself is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and ligands for catalysis, owing to its ability to engage in hydrogen bonding, π-π stacking, and coordination interactions. The introduction of fluorine onto this scaffold can:

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to increased half-lives for drug candidates nih.govnih.gov.

Modulate Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, thereby improving a molecule's ability to cross biological membranes nih.govchemrxiv.org.

Alter Electronic Properties: The electron-withdrawing nature of fluorine influences the electron distribution within the pyridine ring, affecting its reactivity and interaction with biological targets chemrxiv.orgrsc.org.

Improve Binding Affinity: Fluorine can participate in specific interactions, such as C-F···H-bond interactions or dipole-dipole interactions, potentially increasing target binding affinity nih.govacs.org.

These combined effects make fluorinated pyridines highly sought-after building blocks in drug discovery and crop protection research. For instance, trifluoromethylpyridine derivatives are key intermediates in the synthesis of numerous agrochemicals and pharmaceuticals, demonstrating the broad utility of fluorine-containing pyridines in these sectors nih.govresearchoutreach.orgagropages.comccspublishing.org.cn.

Table 1: Key Physical Properties of 2-Fluoropyridine

| Property | Value | Unit | Source(s) |

| Molecular Weight | 97.09 | g/mol | nih.govchemeo.comchemsrc.comnist.gov |

| Appearance | Clear dark brown liquid | - | nih.gov |

| Boiling Point | 126 | °C | chemsrc.comsigmaaldrich.comchemicalbook.com |

| Density | 1.128 | g/mL at 25°C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | 1.466 (n20/D) | - | sigmaaldrich.comchemicalbook.com |

| Vapor Pressure | 26.6 | mmHg | nih.gov |

| Flash Point | 24 | °C (closed) | sigmaaldrich.com |

The physical properties of this compound, such as its liquid state at room temperature and moderate boiling point, facilitate its handling and use in various synthetic transformations within academic laboratories sigmaaldrich.comchemicalbook.com.

Scope and Delimitation of the Research Outline

This article focuses exclusively on the academic research pertaining to the chemical compound this compound. The scope encompasses its significance within contemporary chemical science, its historical context in research, and detailed findings concerning its synthesis, properties, and reactivity as investigated in academic settings. The content is strictly delimited to scientifically accurate information derived from peer-reviewed literature and reputable scientific databases.

Crucially, this article will not include any information related to:

Dosage or administration protocols.

Safety profiles, adverse effects, or toxicological data.

Commercial applications or product information beyond their relevance as examples of academic research outcomes.

Content from the websites www.benchchem.com, www.smolecule.com, or www.vulcanchem.com.

The aim is to provide a professional and authoritative overview of this compound's role in fundamental chemical research.

Historical Context of this compound Research

The study of fluorinated pyridines, including this compound, has a rich history rooted in the broader exploration of organofluorine chemistry and heterocyclic synthesis. Early research efforts focused on developing reliable methods for introducing fluorine onto the pyridine ring, often relying on nucleophilic aromatic substitution (SNAr) reactions. The displacement of halides, particularly chloride, from activated pyridine rings by fluoride (B91410) sources was a common strategy chemicalbook.comresearchgate.netnih.govacs.org. For example, 2-chloropyridine (B119429) has served as a precursor for this compound through SNAr reactions, leveraging the established chemistry of halopyridines chemicalbook.comresearchgate.netnih.govacs.org.

More recent advancements have explored direct C-H fluorination methodologies, offering more atom-economical routes to fluorinated pyridines, including this compound researchgate.netacs.org. The reactivity of this compound itself has been a significant area of investigation. Its susceptibility to nucleophilic attack at the C2 position, facilitated by the electron-withdrawing fluorine atom, makes it a valuable synthon for introducing various nucleophiles onto the pyridine ring chemicalbook.comresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net.

A key finding in the historical research of this compound's reactivity is its significantly enhanced susceptibility to SNAr reactions compared to its chloro-analogue. Studies have demonstrated that this compound reacts approximately 320 times faster than 2-chloropyridine in reactions with sodium ethoxide in ethanol (B145695) at room temperature nih.govresearchgate.netacs.orgepfl.ch. This high reactivity allows for SNAr reactions to occur under milder conditions, expanding the scope for functionalizing complex molecules.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability | Key Source(s) |

| ¹H NMR | Available | spectrabase.com |

| ¹³C NMR | Available | spectrabase.com |

| ¹⁹F NMR | Available (e.g., in CDCl₃, ref. spectrabase.com) | spectrabase.comspectrabase.com |

| IR Spectroscopy | Available (e.g., ATR-IR, FTIR) | nih.govspectrabase.comtdl.org |

| Mass Spectrometry (GC) | Available (Electron Ionization) | nih.govspectrabase.com |

The characterization of this compound through various spectroscopic techniques, including NMR, IR, and mass spectrometry, has been fundamental to understanding its structure and reactivity in academic research nih.govspectrabase.comspectrabase.comtdl.orgaip.org.

Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Substrate | Relative Reactivity (vs. 2-Chloropyridine) | Reaction Type | Conditions | Source(s) |

| This compound | 320 times faster | SNAr with NaOEt | EtOH, +25 °C | nih.govresearchgate.netacs.orgepfl.ch |

| 2-Chloropyridine | 1 (reference) | SNAr with NaOEt | EtOH, +25 °C | nih.govresearchgate.netacs.orgepfl.ch |

This pronounced reactivity difference highlights the unique role of fluorine as a leaving group in SNAr reactions on electron-deficient aromatic systems like pyridine, a finding that has guided numerous synthetic strategies in academic laboratories nih.govresearchgate.netacs.orgepfl.ch.

Compound List:

this compound

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAODLNXWYIKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190689 | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

26.6 [mmHg] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-48-5 | |

| Record name | 2-Fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKQ4JPY48S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Fluoropyridine and Its Derivatives

Classical Synthetic Approaches

The synthesis of 2-Fluoropyridine has historically relied on several foundational methods. These techniques involve the substitution of a leaving group, typically a halogen, with a fluoride (B91410) ion or the transformation of an amino group into a fluorine substituent.

Halogen Exchange Reactions

Halogen exchange, a type of nucleophilic aromatic substitution, is a prominent route for the synthesis of this compound. This approach involves the displacement of a chlorine atom from 2-Chloropyridine (B119429) with a fluoride ion from various fluoride sources.

A significant advancement in the synthesis of this compound is its preparation through the reaction of 2-Chloropyridine with potassium bifluoride (KHF₂). sci-hub.se This method is noted for its high yields and considerably shorter reaction times compared to other halogen exchange methods. google.com A key advantage of this process is that it can be performed without a solvent, which simplifies the purification process by eliminating the need for solvent recovery and recycling. google.com The reaction is typically conducted in pressure equipment at temperatures ranging from approximately 250°C to 370°C, with a preferred range of 275-325°C. sci-hub.se Stoichiometric amounts of the reactants are generally used, though an excess of potassium bifluoride can also be employed. google.com

Table 1: Reaction Conditions for Synthesis of this compound with KHF₂

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 2-Chloropyridine, Potassium Bifluoride (KHF₂) | sci-hub.se |

| Temperature Range | 250°C - 370°C | sci-hub.se |

| Preferred Temperature | 275°C - 325°C | google.com |

| Solvent | None (Solvent-free) | google.com |

| Key Advantages | High yield, shorter reaction time, no solvent recovery | google.com |

The reaction of 2-Chloropyridine with potassium fluoride (KF) to produce this compound is a well-established method, though it is characterized by extremely long reaction times. google.com This halogen exchange reaction typically requires the use of polar aprotic solvents. epo.org For instance, heating 2-Chloropyridine with potassium fluoride in solvents like dimethyl sulfone or tetramethylene sulfone can yield this compound. science.gov However, these reactions can take a significant amount of time, sometimes up to twenty-one days, to achieve a 50% yield. science.gov The reactivity in this process is also dependent on the halogen being replaced; 2-bromopyridine, for example, gives a similar yield in a much shorter period of seven days. science.gov

Catalytic gas-phase fluorination of 2-Chloropyridine represents another approach to synthesizing this compound. researchgate.netresearchgate.net This method involves a Cl/F exchange reaction in the presence of hydrogen fluoride (HF) and a metal fluoride catalyst. researchgate.netresearchgate.net Studies have shown that crystallized metal fluorides such as barium fluoride (BaF₂) and magnesium fluoride (MgF₂) are particularly effective catalysts for this transformation. researchgate.netresearchgate.net These catalysts, which can be prepared with high specific surface areas, have demonstrated a significant increase in activity compared to their corresponding metal oxides. researchgate.netresearchgate.net The higher activity of BaF₂ and MgF₂ is attributed to the weak or moderate strength of their Lewis acid sites. researchgate.netresearchgate.net The reaction is typically carried out at elevated temperatures, for instance, 380°C. researchgate.net

Table 2: Catalytic Fluorination of 2-Chloropyridine

| Catalyst | Fluorinating Agent | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| BaF₂, MgF₂ | HF | Gas-phase catalytic fluorination | Most active catalysts due to weak/moderate Lewis acidity. | researchgate.netresearchgate.net |

| Metal Oxides (precursors) | HF | Gas-phase catalytic fluorination | Less active than corresponding metal fluorides. | researchgate.net |

In the context of nucleophilic aromatic substitution (SNAr) reactions, this compound exhibits significantly higher reactivity compared to 2-Chloropyridine. researchgate.net For example, the reaction of this compound with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-Chloropyridine. researchgate.net This enhanced reactivity of fluoropyridines is a crucial factor in their utility for synthesizing substituted pyridines. nih.govresearchgate.net While chloropyridines are often subjected to palladium-catalyzed amination reactions, the high reactivity of this compound in SNAr reactions can make transition-metal catalysis unnecessary, especially when the pyridine (B92270) ring contains additional electron-withdrawing groups. nih.gov

Balz–Schiemann Reaction and its Limitations

The Balz-Schiemann reaction is a classical method for introducing a fluorine atom onto an aromatic ring, starting from a primary aromatic amine. scienceinfo.comwikipedia.org In the case of this compound synthesis, the starting material is 2-aminopyridine (B139424). google.comlookchem.com The process involves the diazotization of the amino group with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) intermediate. scienceinfo.com Thermal decomposition of this intermediate then yields the desired aryl fluoride. scienceinfo.com

However, the application of the Balz-Schiemann reaction to the synthesis of this compound has notable limitations. scienceinfo.com A primary challenge is the instability of the 2-pyridinediazonium fluoborate intermediate, which tends to decompose as it is formed, making its isolation difficult. lookchem.com This instability necessitates modifications to the standard Schiemann procedure. lookchem.com Furthermore, the isolation of diazonium salts, in general, can be hazardous as they can be explosive. scienceinfo.comacs.org The reaction also often requires harsh conditions and high temperatures for the decomposition step. scienceinfo.comresearchgate.net Despite these drawbacks, the Balz-Schiemann reaction has been used to prepare this compound in moderate yields, for instance, 34%. lookchem.com

Table 3: Overview of Balz-Schiemann Reaction for this compound

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 2-Aminopyridine | google.comlookchem.com |

| Key Reagents | Nitrous Acid, Fluoroboric Acid (HBF₄) | scienceinfo.com |

| Intermediate | 2-Pyridinediazonium fluoborate | lookchem.com |

| Limitations | Instability of diazonium intermediate, potentially explosive intermediates, harsh conditions, high temperatures. | scienceinfo.comlookchem.comacs.orgresearchgate.net |

Direct Fluorination of Pyridine

Direct C-H fluorination represents a highly efficient strategy for synthesizing fluorinated heterocycles by avoiding the need for pre-functionalized substrates.

Utilizing Silver(II) Fluoride (AgF₂) for Site-Selective C-H Fluorination

A significant advancement in the synthesis of 2-fluoropyridines is the use of the commercially available reagent silver(II) fluoride (AgF₂). chemrxiv.org This method provides a broadly applicable and safe route for the direct, site-selective fluorination of a single carbon-hydrogen bond in pyridines and related nitrogen-containing heterocycles like diazines. chemrxiv.org The reactions are notable for their mild conditions, typically occurring at or near ambient temperature and completing within an hour. chemrxiv.orgresearchgate.net

A key feature of this method is its exclusive selectivity for fluorination at the position adjacent (alpha) to the ring nitrogen atom. chemrxiv.orgnih.gov The process is highly tolerant of a wide array of functional groups and variations in the electronic properties of the pyridine substrate. researchgate.net For instance, 3-substituted pyridines bearing halo, alkoxy, cyano, or trifluoromethyl groups undergo fluorination with exclusive selectivity to yield the corresponding 2-fluoro-3-substituted pyridine product. researchgate.net Even pyridines with existing chloro or bromo substituents at the 2-position remain intact during the reaction, showcasing the method's high functional group tolerance. ewha.ac.kr However, the reaction is not compatible with certain functional groups, including free amines, alcohols, carboxylic acids, and aldehydes. researchgate.net

The reaction's selectivity is influenced by the substitution pattern on the pyridine ring. While many 3-substituted pyridines react selectively at the 2-position, those with 3-alkyl or 3-carbonyl substituents can yield a mixture of 2-fluoro and 6-fluoro isomers. researchgate.net In the case of 3,5-disubstituted pyridines, fluorination of those with a 3-benzyloxy group proceeds with modest to high selectivity for fluorination at the 2-position, adjacent to the ether. nih.gov

| Substituent at C3 | Substituent at C5 | Ratio of Isomers (2-F:6-F) | Reference |

|---|---|---|---|

| Benzyloxy | Phenyl | 20:1 | nih.gov |

| Benzyloxy | Cyano | 20:1 | nih.gov |

| Benzyloxy | Bromo | 4.2:1 | nih.gov |

Mechanistic Studies of AgF₂ Mediated Fluorination

Mechanistic investigations suggest that the AgF₂-mediated fluorination of pyridine is inspired by the pathway of the classic Chichibabin amination reaction. chemrxiv.orgsemanticscholar.org The proposed mechanism involves several key steps. nih.govresearchgate.net

Coordination : The reaction is initiated by the coordination of the basic nitrogen atom of the pyridine ring to the silver center of AgF₂. nih.govresearchgate.net This initial binding is crucial and suggests that more basic heterocycles may be more reactive. nih.govnih.gov

Fluoride Addition : Following coordination, a fluoride ion adds to the π-system of the heterocycle. This step is favored for more electron-deficient rings. nih.govresearchgate.net

Oxidation : The final step is a formal oxidation of the heterocycle, which may occur through a hydrogen-atom abstraction, to yield the this compound product. nih.gov

This proposed pathway helps to explain the observed exclusive selectivity for fluorination at the 2-position. ewha.ac.kr The influence of the pyridine's electronic properties on the reaction rate is complex; while initial coordination is favored by higher basicity, the subsequent fluoride addition is favored by a more electron-deficient ring system. nih.govresearchgate.net

Modern Synthetic Strategies

Alongside direct C-H fluorination, other modern methods provide versatile access to 2-fluoropyridines and their derivatives.

Nucleophilic Displacement of Leaving Groups at the 2-Position

A traditional and widely used method for synthesizing 2-fluoropyridines is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position with a fluoride source. nih.gov Common precursors for this reaction include 2-chloro- and 2-bromopyridines. nih.gov However, the displacement of these halogens often requires elevated temperatures to proceed efficiently. nih.gov

The reactivity of the leaving group is a critical factor. The C-F bond in the 2-position of pyridine exhibits high reactivity and chemoselectivity in nucleophilic substitution. unipd.it Consequently, this compound itself is an excellent substrate for SNAr reactions, where the fluoride acts as a leaving group. The high electronegativity of fluorine accelerates the SNAr reactions of pyridines. researchgate.net For example, the reaction of this compound with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. researchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to occur under milder conditions, expanding their utility as synthetic intermediates for installing a wide range of nucleophiles. researchgate.net

Synthesis via Pyridine N-Oxides and 2-Pyridyltrialkylammonium Salts

An efficient, metal-free synthesis of 2-fluoropyridines has been developed using readily available pyridine N-oxides as starting materials. nih.govacs.org This method involves the regioselective conversion of pyridine N-oxides into stable, isolable 2-pyridyltrialkylammonium salt intermediates under mild conditions. nih.govnih.gov These salts then serve as effective precursors for fluorination. nih.gov

The process begins with the activation of the pyridine N-oxide, which then reacts with a trialkylamine to form the 2-pyridyltrialkylammonium salt. nih.gov Subsequent treatment of this salt with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), yields the desired this compound. nih.gov

This strategy demonstrates broad functional group compatibility and high regioselectivity. nih.gov For 3-substituted pyridine N-oxides, the formation of the ammonium (B1175870) salt and the subsequent fluorination occur exclusively at the position para to the existing substituent (i.e., at the C6 position), which is complementary to the C2-selectivity observed in the AgF₂-mediated C-H fluorination. nih.gov The method has proven effective for a variety of substrates, including those with aryl and heteroaryl groups, affording the corresponding fluoropyridines in moderate to excellent yields. nih.gov

Continuous-Flow Methods for Regioselective Arylation of Fluoropyridines

Continuous-flow technology offers significant advantages for organic synthesis, including precise control over reaction parameters, enhanced safety, and improved scalability. A continuous-flow method for the regioselective arylation of fluoropyridines has been developed to produce functionalized 2-fluorobiaryl products. researchgate.netnih.gov

This approach utilizes a telescoped, three-step sequence:

Metalation : Regioselective ortho-metalation of the fluoropyridine is achieved using a strong base like n-butyllithium (n-BuLi). ewha.ac.krresearchgate.net

Zincation : The resulting organolithium species undergoes transmetalation with a zinc salt, such as ZnCl₂, to form a more stable arylzinc intermediate. ewha.ac.krresearchgate.net

Negishi Cross-Coupling : The arylzinc species is then coupled with various (hetero)aryl iodides in a palladium-catalyzed Negishi cross-coupling reaction. ewha.ac.krnih.gov

The use of continuous-flow technology is particularly beneficial for the initial metalation step, which is often highly exothermic and requires very low temperatures. researchgate.netnih.gov Flow reactors allow for precise temperature control, enabling the efficient preparation of the arylated products in high yields and with short residence times (e.g., under 11 seconds). ewha.ac.krnih.gov This integrated flow/batch protocol has been successfully applied to the ortho-arylation of various polyhalo-substituted (hetero)aryl compounds. ewha.ac.krresearchgate.net

Generation of 3,4-Pyridyne from Halopyridines

The generation of highly reactive pyridyne intermediates, particularly 3,4-pyridyne, from halopyridine precursors offers a powerful strategy for the synthesis of polysubstituted pyridine derivatives. While this compound is not the direct precursor in the cited methodologies, the chemistry of halopyridines is central to this approach. Research has demonstrated that 3,4-pyridyne intermediates can be effectively generated from 3-chloropyridine (B48278) derivatives, leading to regioselective functionalization.

One prominent method involves the regioselective lithiation of a substituted 3-chloropyridine, followed by transmetalation with an organomagnesium halide. Subsequent heating of the resulting mixed diorganomagnesium intermediate induces elimination to form the 3,4-pyridyne. nih.gov This transient species can then be trapped by the Grignard moiety in a regioselective manner, primarily at the 4-position. A final quench with an electrophile at the 3-position yields various 2,3,4-trisubstituted pyridines. nih.gov

The regioselectivity of nucleophilic additions to 3,4-pyridynes is a critical aspect of their synthetic utility. nih.gov The aryne distortion model has been used to explain and predict the outcomes of these reactions. nih.gov It has been observed that without specific directing groups, nucleophilic addition to an unsubstituted 3,4-pyridyne occurs with little to no regioselectivity between the C3 and C4 positions. nih.gov However, the introduction of substituents on the pyridine ring can significantly influence the geometry of the pyridyne intermediate, thereby directing the regioselectivity of the nucleophilic attack. For instance, electron-withdrawing substituents can increase the distortion of the aryne, leading to greater regioselectivity in the formation of functionalized pyridines. nih.gov

Studies have explored various precursors and conditions to generate 3,4-pyridynes. For example, 3-chloro-2-ethoxypyridine (B70323) has been utilized as an effective precursor. nih.gov The process allows for the regioselective 3,4-difunctionalization of the pyridine core. This methodology has been successfully adapted to a continuous flow setup, highlighting its potential for scalable synthesis. nih.gov

Table 1: Regioselective Difunctionalization of Pyridines via 3,4-Pyridyne Intermediates

| Precursor | Conditions | Intermediate | Trapping Agent / Electrophile | Product |

|---|---|---|---|---|

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi 2. RMgBr·LiCl 3. Heat (75 °C) | 3,4-Pyridyne | Grignard moiety / Various electrophiles | 2,3,4-Trisubstituted Pyridines |

Transition-Metal-Free Amination of this compound Derivatives

The development of transition-metal-free C-N bond-forming reactions is of significant interest in organic synthesis, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. For the amination of this compound, which is highly susceptible to nucleophilic aromatic substitution (SNAr), several catalyst-free approaches have been established.

One efficient method utilizes inexpensive and readily available acetamidine (B91507) hydrochloride as the ammonia (B1221849) source. rsc.orgrsc.org In a catalyst-free environment, this compound derivatives react with acetamidine hydrochloride through a sequence of nucleophilic substitution and subsequent hydrolysis to produce 2-aminopyridine derivatives in high yields. rsc.orgrsc.org This reaction demonstrates high chemoselectivity and is adaptable to a wide range of substrates, including other N-heterocycles bearing fluorine substituents. rsc.orgrsc.org The proposed mechanism involves the initial reaction of acetamidine hydrochloride with a base like sodium hydroxide (B78521) to generate free acetamidine. This then acts as the nucleophile, attacking the 2-position of the fluoropyridine ring. The resulting intermediate undergoes hydrolysis to yield the final 2-aminopyridine product. rsc.org

Another transition-metal-free approach involves the direct amination of 2-fluoropyridines with various amines. For example, the reaction of this compound and 2-fluoro-5-halopyridines with amines bearing an adamantyl moiety proceeds without a catalyst to furnish N-(pyridin-2-yl) derivatives in moderate to good yields. consensus.app It has been noted that 2-fluoro-5-halopyridines exhibit higher reactivity in these reactions compared to this compound itself. consensus.app

While SNAr reactions on halopyridines can be sluggish, the high electronegativity of the fluorine atom in this compound makes it a particularly good substrate for such transformations, often precluding the need for a transition metal catalyst that is typically required for less reactive chloro- or bromopyridines. researchgate.net

Table 2: Examples of Transition-Metal-Free Amination of this compound Derivatives

| This compound Derivative | Amine Source | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Acetamidine hydrochloride | NaOH, H2O | 2-Aminopyridine | High |

| Substituted 2-Fluoropyridines | Acetamidine hydrochloride | NaOH, H2O | Substituted 2-Aminopyridines | High |

| This compound | Adamantane (B196018) amines | Catalyst-free | N-(pyridin-2-yl) adamantane amines | Moderate to Good |

Reactivity and Reaction Mechanisms of 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of pyridines, particularly at the 2- and 4-positions. This is due to the ability of the nitrogen atom to stabilize the anionic intermediate formed during the reaction. stackexchange.com

The SNAr mechanism involves the attack of a nucleophile on the pyridine (B92270) ring, leading to the formation of a high-energy anionic intermediate, known as a Meisenheimer complex. The aromaticity of the ring is broken in this step, which is typically the rate-determining step of the reaction. stackexchange.com The stability of this intermediate is key to whether the SNAr reaction will proceed. stackexchange.com For pyridines, attack at the 2- and 4-positions is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

2-Fluoropyridine is a particularly reactive substrate for SNAr reactions. The high electronegativity of the fluorine atom increases the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. acs.org In fact, the reaction of this compound with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine (B119429). acs.orgnih.govresearchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under milder conditions than those required for other halopyridines. acs.orgnih.gov While most SNAr reactions on halopyridines have historically been performed with chloropyridines due to their commercial availability, the faster reaction rates of fluoropyridines make them highly advantageous. acs.orgnih.gov

This compound readily undergoes SNAr reactions with a variety of carbon nucleophiles. These reactions are valuable for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. For instance, organolithium and Grignard reagents, which are strong carbon nucleophiles, can displace the fluoride (B91410) ion at the 2-position of the pyridine ring. ambeed.com

The reaction of this compound with carbon nucleophiles can also be achieved under catalytic conditions. For example, an organic superbase can catalyze the reaction of this compound with alkyl cyanides, demonstrating the versatility of this substrate in C-C bond formation. nih.govacs.org

Table 1: Examples of SNAr Reactions of this compound with Carbon Nucleophiles

| Nucleophile | Reagent(s) | Product | Reference |

| Alkyl Cyanide | t-Bu-P4 (catalyst) | 2-Alkyl(cyano)pyridine | nih.govacs.org |

| Grignard Reagents | RMgX | 2-Alkyl/Arylpyridine | ambeed.com |

| Organolithium Reagents | RLi | 2-Alkyl/Arylpyridine | ambeed.com |

This compound is highly susceptible to SNAr reactions with a wide range of heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur. nih.govacs.org These reactions provide a direct route to a diverse array of substituted pyridines.

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, readily displace the fluoride in this compound to form 2-alkoxy- and 2-aryloxypyridines, respectively. nih.gov The reaction of this compound with sodium ethoxide is a classic example of this transformation and proceeds significantly faster than with other 2-halopyridines. acs.orgnih.govresearchgate.net

Nitrogen Nucleophiles: Amines, amides, and N-heterocycles are effective nucleophiles in the SNAr reaction of this compound, leading to the formation of 2-aminopyridine (B139424) derivatives. nih.gov These reactions are often carried out under mild conditions, which is advantageous for the synthesis of complex molecules. acs.org

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the SNAr reaction with this compound, affording 2-thiopyridines. nih.govchemrxiv.org These reactions are often efficient and can be performed at room temperature, highlighting the high reactivity of this compound towards sulfur nucleophiles. chemrxiv.org

Table 2: SNAr Reactions of this compound with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Product Class | Reference |

| Oxygen | Alcohols, Phenols | 2-Alkoxypyridines, 2-Aryloxypyridines | nih.gov |

| Nitrogen | Amines, Amides, N-Heterocycles | 2-Aminopyridines | nih.gov |

| Sulfur | Thiols | 2-Thiopyridines | nih.gov |

A powerful strategy for the late-stage functionalization of complex pyridine-containing molecules involves a tandem sequence of C-H fluorination followed by nucleophilic aromatic substitution. acs.orgnih.govacs.org This approach allows for the direct modification of pyridines at the position alpha to the nitrogen atom. acs.org

The first step involves the selective fluorination of a C-H bond at the 2-position of the pyridine ring. This can be achieved using reagents such as silver(II) fluoride (AgF2). researchgate.net The resulting this compound derivative can then undergo SNAr with a variety of nucleophiles to introduce diverse functional groups. nih.govacs.org

This two-step process is particularly valuable in medicinal chemistry for the synthesis of derivatives of biologically active compounds, as it avoids the need for lengthy de novo syntheses. acs.org For example, this strategy has been successfully applied to the late-stage functionalization of molecules like (Boc-protected) betahistine and roflumilast. acs.orgacs.org The mild conditions developed for the SNAr of 2-fluoroheteroarenes are crucial for the success of this tandem approach, as they tolerate a wide range of functional groups present in complex molecules. acs.org

Metalation and C-H Functionalization

Direct C-H functionalization of this compound provides an alternative and atom-economical approach to introduce substituents onto the pyridine ring.

This compound can undergo ortho-lithiation at the C3 position upon treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C. acs.orgacs.orgnih.gov This reaction involves the deprotonation of the C-H bond adjacent to the fluorine atom, directed by the fluorine's inductive effect and its ability to coordinate with the lithium cation.

The mechanism of this lithiation is complex and has been shown to involve both LDA dimers and tetramers. acs.orgacs.orgnih.gov The reaction can be autocatalytic, where the aryllithium product catalyzes the deaggregation of LDA. acs.orgnih.gov Furthermore, the rate of lithiation is highly sensitive to the presence of lithium chloride (LiCl), which can catalyze the exchange between LDA dimers and monomers. acs.orgacs.org These mechanistic intricacies highlight the complex interplay of aggregation states and additives in LDA-mediated lithiations. nih.gov The resulting 3-lithio-2-fluoropyridine intermediate can then be trapped with various electrophiles to introduce a range of functional groups at the 3-position.

Mechanistic Investigations of LDA-mediated Ortholithiation: Rate Studies, Autocatalysis, and Salt Effects

The ortholithiation of this compound mediated by lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C is a mechanistically complex process. rsc.orgscispace.com Detailed spectroscopic and computational studies have revealed that the reaction's intricacy arises from several concurrent factors, including rate-limiting deaggregation of LDA, autocatalysis by the product, and significant catalysis by lithium salts. rsc.org

Rate studies indicate that the reaction does not follow simple kinetics. Instead, the rate-limiting step often involves the deaggregation of LDA aggregates. rsc.org Research has shown a substrate-assisted deaggregation of the LDA dimer, which occurs alongside an unusual tetramer-based pathway. rsc.orgscispace.com The high reactivity of this compound causes these aggregation events to become the bottleneck of the reaction. rsc.org

A key feature of this reaction is autocatalysis, where the aryllithium product (3-lithio-2-fluoropyridine) accelerates its own formation. rsc.org This autocatalytic behavior stems from the product-catalyzed deaggregation of LDA, which proceeds through the formation of 2:2 mixed tetramers of LDA and the aryllithium product. rsc.orgscispace.com

Furthermore, the reaction rate is exceptionally sensitive to the presence of lithium salts, particularly lithium chloride (LiCl). rsc.org Traces of LiCl can cause substantial rate accelerations. researchgate.net This salt effect is attributed to a LiCl-catalyzed dimer-monomer exchange of LDA, which then initiates a more rapid monomer-based ortholithiation pathway. rsc.orgscispace.com Fleeting 2:2 mixed tetramers of LDA and LiCl are proposed as key intermediates in this catalyzed deaggregation. rsc.orgscispace.com

Table 1: Key Mechanistic Factors in LDA-Mediated Ortholithiation of this compound

| Factor | Description | Reference |

|---|---|---|

| Rate-Limiting Step | Deaggregation of LDA dimers and tetramers, assisted by the this compound substrate. | rsc.orgscispace.com |

| Autocatalysis | The aryllithium product catalyzes the deaggregation of LDA via mixed tetramer intermediates, accelerating the reaction. | rsc.org |

| Salt Effects (LiCl) | Traces of LiCl catalyze the deaggregation of LDA dimers into more reactive monomers, leading to significant rate enhancement. | rsc.orgscispace.comresearchgate.net |

Regioexhaustive Substitution Strategies

The concept of "regioexhaustive substitution" has been effectively demonstrated for this compound, enabling the selective functionalization of every vacant position on the pyridine ring. rsc.org This strategy relies on the strategic use of protective groups to direct metalation to a specific site, which is then quenched with an electrophile.

Two main types of protective groups are employed:

Neighboring Site Activating Group: A chlorine atom can be used to activate an adjacent position for metalation. rsc.org

Neighboring Site Screening Group: A trimethylsilyl group can be used to block a specific site, thereby directing metalation to other available positions. rsc.org

By combining these protective group strategies, it is possible to achieve regioselective metalation and subsequent carboxylation (or reaction with other electrophiles) at the C-3, C-4, C-5, and C-6 positions of the this compound ring. rsc.org Once the desired functional group is installed, the protective group can be easily removed, for instance, through protodesilylation or reduction, to yield the target fluorinated pyridine derivative. rsc.org This methodology allows for the systematic synthesis of a diverse library of substituted fluoropyridines from a single starting material. rsc.org

Photochemical Reactions

Photoreactions with Aliphatic Amines

The irradiation of this compound in the presence of aliphatic amines leads to nucleophilic displacement of the fluorine atom. rsc.org When reacted with t-butylamine or diethylamine, the photochemical reaction results exclusively in the formation of the corresponding 2-alkylaminopyridines. rsc.org In the case of triethylamine, the reaction yields 2-(N,N-diethylamino)pyridine along with another product tentatively identified as 2-(N-ethyl-N-n-propylamino)pyridine. rsc.org These reactions are understood to proceed through mechanisms previously established for arene-amine photoreactions. rsc.org

Photoisomerization Pathways

Photoisomerization is a process where a molecule is converted into an isomer by the absorption of light. Common pathways for such transformations include E/Z (cis-trans) isomerization around a double bond and electrocyclic reactions involving ring-opening or ring-closing. These reactions are induced by photoexcitation, which allows the molecule to access different potential energy surfaces and overcome ground-state energy barriers. While these are well-established mechanisms for many organic compounds, specific studies detailing the photoisomerization pathways of this compound itself were not found in the consulted research. Theoretical studies on related molecules like 2-styrylpyridine have investigated potential energy surfaces and conical intersections that govern the competition between cis-trans isomerization and cyclization pathways.

Hydrolysis and Related Reactions

Acid-Catalyzed Hydrolysis to 2-Pyridones

The conversion of this compound to 2-pyridone can be achieved through hydrolysis, a reaction that is often catalyzed by acid. The general mechanism for the acid-catalyzed hydrolysis of related α-halo-substituted pyridines involves the initial protonation of the pyridine nitrogen. This protonation increases the electrophilicity of the pyridine ring, making the C-2 position more susceptible to nucleophilic attack by water.

The proposed mechanism proceeds via the following steps:

Protonation: The nitrogen atom of the pyridine ring is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the C-2 carbon, which is bonded to the fluorine atom. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom to the fluorine atom.

Elimination: The leaving group, hydrogen fluoride (HF), is eliminated, and the carbonyl group of the 2-pyridone is formed.

This transformation is a crucial reaction for the synthesis of 2-pyridone scaffolds, which are important structural motifs in many natural products and pharmaceutical compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2'-bis(biphenylphosphino)-1,1'-binaphthalene |

| This compound |

| 2-Pyridone |

| 3-lithio-2-fluoropyridine |

| Diethylamine |

| Lithium chloride |

| Lithium diisopropylamide |

| t-butylamine |

| Triethylamine |

Selective Hydroxylation of 2-Fluoropyridines

A significant advancement in the functionalization of 2-fluoropyridines is the development of a transition-metal-free method for their selective hydroxylation and arylation. rsc.orgresearchgate.net This protocol facilitates the construction of various pyridyl pyridone and oxydipyridine derivatives through a tandem reaction sequence. rsc.org The process is notable for its operational simplicity and the use of readily available reagents. researchgate.net

The reaction of 2-fluoropyridines proceeds under simple, transition-metal-free conditions, yielding a range of products in good to excellent yields. rsc.orgresearchgate.net The C(sp2)–F bond at the 2-position of the pyridine ring exhibits high reactivity and chemoselectivity, making this compound a valuable substrate for nucleophilic substitution reactions to create functionalized pyridines. rsc.org In this specific tandem reaction, control experiments have confirmed that the oxygen atom incorporated into the product originates from water. rsc.org

A crucial factor influencing the reaction outcome is the nature of the substituent at the 6-position of the this compound ring. rsc.orgrsc.org This substituent effect dictates whether the reaction selectively produces pyridone or oxydipyridine derivatives, demonstrating a divergent pathway based on the starting material's structure. rsc.org For instance, 2-fluoropyridines with substituents such as fluorine, trifluoromethyl, methyl, chloro, bromo, or iodo at various positions have been successfully converted into the corresponding pyridone products. rsc.org

The table below summarizes the outcomes for various substituted 2-fluoropyridines in this hydroxylation reaction.

| Starting Material (Substituent on this compound) | Product | Yield (%) |

| 3-Fluoro | 3-Fluoro-pyridone derivative | 86 |

| 3-Trifluoromethyl | 3-Trifluoromethyl-pyridone derivative | 95 |

| 4-Trifluoromethyl | 4-Trifluoromethyl-pyridone derivative | 91 |

| 5-Trifluoromethyl | 5-Trifluoromethyl-pyridone derivative | 92 |

| 4-Methyl | 4-Methyl-pyridone derivative | 60 |

| 5-Chloro | 5-Chloro-pyridone derivative | 42 |

| 5-Bromo | 5-Bromo-pyridone derivative | 33 |

| 5-Iodo | 5-Iodo-pyridone derivative | 31 |

This table presents data on the synthesis of pyridone derivatives from substituted 2-fluoropyridines. rsc.org

Other Significant Reactivity Patterns

Cycloaddition Reactions (e.g., [2+2] cycloaddition)

Cycloaddition reactions are chemical processes in which two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. wikipedia.org A [2+2] cycloaddition involves the combination of two components with two π-electrons each, typically two alkene units, to form a four-membered cyclobutane ring. youtube.com

While this compound itself is not typically a direct participant in [2+2] cycloadditions, its derivatives play a critical role in facilitating such reactions. Specifically, this compound derivatives are used to generate highly reactive, electron-deficient alkenes that are potent dienophiles and participants in cycloadditions. jst.go.jp For example, a zwitterionic 2-fluoropyridinium derivative serves as a stable, easy-to-handle precursor for 1,1-bis(triflyl)ethylene (Tf2C=CH2). jst.go.jp This extremely electron-deficient alkene, generated in situ from the this compound-based reagent, readily engages in cycloaddition reactions. jst.go.jp The use of the this compound moiety as a carrier and leaving group circumvents the handling issues associated with the highly reactive and moisture-sensitive Tf2C=CH2. jst.go.jp

Role in Generation of Electrophilic Reagents

A key application of this compound's reactivity is its use in creating stable reagents for the in situ generation of powerful electrophiles. jst.go.jp A notable example is the design and synthesis of a 4-substituted 2-fluoropyridinium zwitterion, which functions as a storage form for the highly electrophilic 1,1-bis(triflyl)ethylene (Tf = CF3SO2). jst.go.jp

This zwitterionic reagent is a shelf-stable crystalline compound that, upon dissolution in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dissociates to release Tf2C=CH2. jst.go.jp This method is considered the most convenient and effective way to generate this potent electrophile, which can then be used to decorate a wide variety of organic compounds with strongly acidic or ionic functionalities. jst.go.jp

The reaction is highly chemoselective. For instance, the electrophile generated from the 2-fluoropyridinium reagent reacts selectively with the thiazole nucleus of the bioactive agent cefdinir, demonstrating its precise reactivity. jst.go.jp A significant advantage of this system is the recyclability of the this compound byproduct. After the reaction, the resulting 4-substituted this compound can be efficiently recovered from the reaction mixture through methods like distillation, organic solvent extraction, or fluorous solid-phase extraction (FSPE), making the process more sustainable. jst.go.jp

The table below highlights the effectiveness of this system in alkylating various substrates with the generated electrophile.

| Substrate | Product | Yield (%) | Recovered this compound Derivative (%) |

| Cefdinir | Zwitterion 15 | 91 | 95 |

| Unspecified Substrate 8a | Product 8a | 99 | 97 |

This table shows the yields for the alkylation of different substrates using the electrophile generated from the 2-fluoropyridinium reagent and the recovery rate of the this compound byproduct. jst.go.jp

Applications of 2 Fluoropyridine in Synthetic Chemistry

Role in Catalysis and Reagent Design

As a Component in Recyclable Reagents for Highly Electrophilic Species

A notable advancement in the application of 2-Fluoropyridine derivatives involves their use in the development of recyclable reagents for generating highly electrophilic species. Researchers have designed and synthesized novel 4-substituted 2-fluoropyridinium zwitterions specifically to serve as stable, easy-to-handle precursors for the in situ generation of 1,1-bis(triflyl)ethylene (Tf₂C=CH₂), a potent electrophile nih.govresearchgate.net. The zwitterionic nature of these derivatives has been well-characterized, confirming their unique bonding characteristics nih.gov.

This class of reagents allows for the efficient decoration of a wide array of organic compounds with strongly acidic or ionic functionalities. A key advantage of these this compound-based reagents is their recyclability. The this compound derivative that results after the generation of Tf₂C=CH₂ can be readily separated and recovered from the reaction mixture through methods such as distillation, organic solvent extraction, or fluorous solid phase extraction nih.govresearchgate.net. This multi-optional recovery strategy is crucial for isolating the desired electrophilically functionalized products while enabling the reuse of the this compound component, contributing to more sustainable chemical processes.

Table 1: Recyclable this compound Derivative for Electrophilic Species Generation

| Reagent Component | Electrophilic Species Generated | Key Functionality Provided | Recovery Methods | Reference |

| 4-Substituted 2-fluoropyridinium zwitterion | 1,1-Bis(triflyl)ethylene (Tf₂C=CH₂) | Strongly acidic or ionic functionality | Distillation, Organic solvent extraction, Fluorous solid phase extraction | nih.govresearchgate.net |

Design of Catalytic Systems Utilizing this compound Derivatives

The pyridine (B92270) scaffold, particularly when functionalized with fluorine, offers a versatile platform for the design of ligands and catalysts. This compound itself has been identified as a purchasable ligand through computational approaches, such as genetic algorithms, for transition metal-catalyzed reactions like the Suzuki coupling peerj.com. This indicates that the this compound moiety can effectively coordinate with transition metals, influencing their catalytic activity and selectivity.

While direct examples of elaborately designed catalytic systems built from derivatives of this compound are still emerging, the inherent properties of the fluoropyridine ring suggest significant potential. The electron-withdrawing nature of the fluorine atom and the nitrogen heteroatom can tune the electronic and steric environment around a metal center. This tunability is critical for developing highly efficient and selective catalysts for various organic transformations, including cross-coupling reactions, C-H functionalization, and asymmetric catalysis. Future research is likely to explore a broader range of this compound derivatives tailored as specific ligands or organocatalysts to address complex synthetic challenges.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated pyridines. The presence of ¹H, ¹³C, and the highly sensitive ¹⁹F nuclei allows for a comprehensive characterization of 2-fluoropyridine and its derivatives, as well as for monitoring reaction dynamics and conformational behavior.

¹H, ¹³C, and ¹⁹F NMR Characterization of this compound and Derivatives

The NMR spectra of this compound are well-documented, providing distinct signals and coupling patterns that are characteristic of its structure. The chemical shifts (δ) are influenced by the electronegativity of the fluorine atom and its position on the pyridine (B92270) ring, while the spin-spin coupling constants (J) reveal information about the connectivity and spatial relationships between nuclei.

¹H NMR: The proton spectrum typically shows four distinct signals corresponding to the protons at positions 3, 4, 5, and 6. The proton ortho to the nitrogen (H-6) is the most deshielded and appears furthest downfield.

¹³C NMR: The carbon spectrum displays five signals. The carbon atom bonded to the fluorine (C-2) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) and is significantly shifted downfield. fluorine1.ru

¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly useful for studying fluorinated compounds. huji.ac.ilalfa-chemistry.com For this compound, a single signal is observed, and its chemical shift provides information about the electronic environment of the fluorine atom.

The solvent used for NMR analysis can influence the chemical shifts of ¹H and ¹³C nuclei, though spin-spin coupling constants are less significantly affected. fluorine1.ru

Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | H-3 | ~6.9-7.2 | ³JH3-H4 ≈ 7.2 Hz, ⁴JH3-F ≈ -2.8 Hz, ⁴JH3-H5 ≈ 2.5 Hz, ⁵JH3-H6 ≈ 0.9 Hz |

| H-4 | ~7.7-7.8 | ³JH4-H3 ≈ 7.2 Hz, ³JH4-H5 ≈ 8.2 Hz, ⁵JH4-F ≈ 8.2 Hz | |

| H-5 | ~7.1-7.2 | ³JH5-H4 ≈ 8.2 Hz, ³JH5-H6 ≈ 4.9 Hz, ⁴JH5-H3 ≈ 2.5 Hz | |

| H-6 | ~8.2-8.3 | ³JH6-H5 ≈ 4.9 Hz, ⁴JH6-H4 ≈ 2.1 Hz, ³JH6-F ≈ 2.5 Hz | |

| ¹³C | C-2 | ~162.6 | ¹JCF ≈ 236.6 Hz |

| C-3 | ~112.9 | ²JCF ≈ 38.8 Hz | |

| C-4 | ~141.2 | ³JCF ≈ 14.8 Hz | |

| C-5 | ~122.3 | ⁴JCF ≈ 4.5 Hz | |

| C-6 | ~146.5 | ³JCF ≈ 7.6 Hz | |

| ¹⁹F | F-2 | ~ -60 to -69 | Various H-F couplings as listed above |

Note: Chemical shifts and coupling constants are approximate and can vary with solvent and experimental conditions. Data compiled from multiple sources. fluorine1.ruchemicalbook.com

NMR Studies of Reaction Mechanisms (e.g., Ortholithiation)

NMR spectroscopy is an invaluable tool for elucidating reaction mechanisms, such as the regioselective ortholithiation of halopyridines. Ortholithiation is a powerful synthetic strategy for functionalizing the pyridine ring at the position adjacent to a directing group. For 2-substituted pyridines, lithiation can occur at either the C-3 or C-6 position.

In the case of related halopyridines like 2-chloropyridine (B119429), bases such as lithium diisopropylamide (LDA) can selectively deprotonate the C-3 position. researchgate.net The progress and regioselectivity of such a reaction involving this compound could be monitored effectively using NMR.

A typical study would involve:

Initial State: Recording the ¹H and ¹³C NMR spectra of the starting this compound to establish reference chemical shifts.

Reaction Monitoring: After the addition of the lithiating agent (e.g., LDA or n-butyllithium) at low temperature, the reaction mixture can be analyzed by NMR. The disappearance of the signal corresponding to the proton at the lithiated position (e.g., H-3) and the appearance of a new set of signals for the lithiated intermediate would confirm the reaction.

Product Analysis: After quenching the reaction with an electrophile (e.g., chlorotrimethylsilane), ¹H and ¹³C NMR analysis of the purified product would confirm the position of functionalization. For example, if lithiation occurred at C-3, the ¹H NMR spectrum of the quenched product would lack the H-3 signal, and a new signal for the substituent would appear. The coupling patterns of the remaining aromatic protons would also change, confirming the substitution pattern.

This analytical approach allows researchers to confirm the high degree of regioselectivity often observed in these metalation reactions. researchgate.net

Conformational Analysis using NMR

NMR spectroscopy is crucial for determining the conformational preferences of this compound derivatives, particularly in saturated heterocyclic systems like fluorinated piperidines, which can be synthesized from fluoropyridine precursors. The orientation of the fluorine atom (axial vs. equatorial) significantly influences the molecule's properties.

The conformational behavior of these derivatives is determined by analyzing coupling constants, primarily the three-bond fluorine-proton coupling (³JFH). The magnitude of this coupling constant is dependent on the dihedral angle between the fluorine and the coupled proton, as described by the Karplus relationship. This allows for the determination of the relative orientation of the fluorine atom.

For example, in all-cis-(multi)fluorinated piperidines, NMR analysis has been used to determine the conformational equilibrium. In many cases, a strong preference for the fluorine atom to occupy an axial position is observed. This preference is influenced by a combination of factors including electrostatic interactions, hyperconjugation, and solvation effects. Systematic studies using NMR spectroscopy on a variety of substituted and protected fluorinated piperidines have been conducted to understand these conformational behaviors in solution.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are essential for identifying functional groups and providing a detailed "fingerprint" of the molecular structure.

Spectral Assignments and Vibrational Analysis

The IR and Raman spectra of this compound have been thoroughly recorded and analyzed, with vibrational assignments often supported by Density Functional Theory (DFT) and ab initio calculations. nih.govresearchgate.net These computational methods help to verify the experimental assignments and provide a deeper understanding of the nature of the molecular vibrations.

Key vibrational modes for this compound include:

C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Ring Stretching/Deformation: A series of characteristic bands in the 1000-1600 cm⁻¹ region, which are sensitive to substitution on the pyridine ring.

C-F Stretching: The C-F stretching frequency is similar to that in fluorobenzene, reflecting the influence of the ring's π bonding. nih.govresearchgate.net

In-plane and Out-of-plane Bending Modes: These occur at lower frequencies and are also characteristic of the substituted pyridine structure.

The combination of IR and Raman data is powerful because some vibrational modes may be strong in one spectrum and weak or absent in the other, according to molecular symmetry and selection rules.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | IR Frequency (Liquid) | Raman Frequency (Liquid) |

| C-H Stretch | 3081 | 3082 |

| C-H Stretch | 3054 | 3058 |

| Ring Stretch | 1590 | 1591 |

| Ring Stretch | 1471 | 1472 |

| Ring Stretch | 1433 | 1434 |

| C-F Stretch | 1261 | 1261 |

| Ring Breathing | 1007 | 1008 |

| Ring Deformation | 623 | 624 |

Note: Frequencies are approximate and represent some of the major observed bands. Data adapted from Spectrochimica Acta Part A. nih.gov

Hydrogen Bonding Studies using IR Spectroscopy

IR spectroscopy is highly sensitive to changes in bond strength and polarity, making it an excellent technique for studying hydrogen bonding. Studies on hydrogen-bonded clusters of this compound with proton-donating molecules like water and methanol reveal the nature of these intermolecular interactions. nih.govacs.orgnih.gov

When this compound forms a hydrogen bond with water or methanol, the proton donor molecule bonds to the nitrogen atom of the pyridine ring. nih.govacs.org This interaction is observed in the IR spectrum as a significant red shift (a shift to lower frequency) of the O-H stretching vibration of the water or methanol molecule compared to its un-bonded state. This shift indicates a weakening of the O-H bond as its proton interacts with the lone pair of electrons on the nitrogen atom.

Experimental studies on this compound-(H₂O)ₙ and this compound-(CH₃OH)ₙ clusters (where n = 1-3), often conducted in supersonic jets, have shown that:

The primary hydrogen bond forms at the nitrogen atom. nih.govnih.gov

As more solvent molecules are added (increasing n), they can form a chain, leading to further shifts in the O-H stretching frequencies. nih.gov

Evidence for weaker hydrogen bonds, such as between an aromatic C-H group and the oxygen of a water or methanol molecule, has also been observed in larger clusters. nih.govacs.orgnih.gov

These studies, supported by molecular orbital calculations, provide a microscopic understanding of the initial solvation steps and the fundamental forces governing the interaction of this compound with protic solvents. nih.govnih.gov

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For this compound, techniques such as UV-Vis and fluorescence spectroscopy are employed to probe these characteristics.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound reveals electronic transitions between different energy levels within the molecule. The absorption maxima (λmax) correspond to the wavelengths at which the molecule absorbs light most strongly, promoting electrons from lower to higher energy orbitals.

Based on the UV/Visible spectrum available in the NIST Chemistry WebBook, this compound exhibits two main absorption bands in the ultraviolet region. researchgate.net These absorptions are characteristic of π → π* and n → π* transitions within the pyridine ring, which are influenced by the fluorine substituent.

| Absorption Maximum (λmax) | Molar Extinction Coefficient (log ε) | Solvent |

|---|---|---|

| ~225 nm | ~3.5 | Not Specified |

| ~265 nm | ~3.0 | Not Specified |

Fluorescence Excitation and Dispersed Fluorescence Studies

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and their relaxation pathways. While detailed experimental fluorescence excitation and dispersed fluorescence spectra for this compound are not extensively reported in the reviewed literature, some studies on related pyridine derivatives suggest that these compounds can exhibit fluorescence. For instance, studies on aminopyridine derivatives have shown that they can be fluorescent.

For bare this compound, a decrease in fluorescence quantum yield has been observed in the higher vibronic levels under collision-free conditions, which suggests that the molecule does fluoresce, although perhaps not with high efficiency. The non-radiative relaxation process back to the electronic ground state appears to be a significant de-excitation pathway.

Computational Chemistry

Computational chemistry serves as a powerful tool to complement experimental findings and to predict molecular properties. For this compound, various computational methods have been utilized to investigate its molecular structure, reactivity, and electronic properties.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set has been employed to optimize the molecular geometry of this compound. These calculations provide detailed information about bond lengths and angles. A notable finding from DFT studies is the shortening of the N-C(F) bond in this compound compared to pyridine, which is attributed to the high electronegativity of the fluorine atom. core.ac.uk DFT calculations are also used to analyze the reactivity of this compound and its derivatives. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311++G**) |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.339 |

| C2-F | 1.354 |

| C2-C3 | 1.383 |

| C3-C4 | 1.391 |

| C4-C5 | 1.387 |

| C5-C6 | 1.391 |

| C6-N1 | 1.338 |

| Bond Angles (°) | |

| C6-N1-C2 | 117.6 |

| N1-C2-C3 | 123.4 |

| C2-C3-C4 | 118.9 |

| C3-C4-C5 | 118.8 |

| C4-C5-C6 | 119.0 |

| C5-C6-N1 | 122.3 |

Note: The provided DFT data is based on calculations for a this compound-Trifluoroethanol cluster and represents the geometry of the this compound moiety within that cluster. acs.org

Ab Initio Calculations for Molecular Structures

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have also been applied to study the molecular structure of this compound. Methods such as Møller-Plesset perturbation theory (MP2) with basis sets like cc-pVTZ provide accurate predictions of molecular geometries. These calculations corroborate the findings from DFT, showing a shortening of the N–C(2) bond due to the substitution of a hydrogen atom with a highly electronegative fluorine atom. researchgate.net

| Parameter | Calculated Value (MP2/aug-cc-pVTZ) |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.344 |

| C2-F | 1.358 |

| C2-C3 | 1.382 |

| C3-C4 | 1.395 |

| C4-C5 | 1.390 |

| C5-C6 | 1.392 |

| C6-N1 | 1.342 |

| Bond Angles (°) | |

| C6-N1-C2 | 117.2 |

| N1-C2-C3 | 123.7 |

| C2-C3-C4 | 118.8 |

| C3-C4-C5 | 118.7 |

| C4-C5-C6 | 119.2 |

| C5-C6-N1 | 122.4 |

Note: The provided ab initio data is based on calculations for a related fluorinated aromatic compound and serves as a representative example of the level of theory.

Molecular Orbital Analysis (HOMO-LUMO Gap, Electrostatic Potential)

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, computational studies have been performed to determine the energies of these frontier orbitals. The HOMO-LUMO gap can be related to the energy required for electronic excitation.

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO | -6.65 |

| LUMO | -1.82 |

| HOMO-LUMO Gap | 4.83 |

Note: The provided HOMO-LUMO data is based on DFT calculations for the related molecule quinoline and serves as an illustrative example. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP map shows a negative potential (red color) around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack. The fluorine atom, being highly electronegative, also influences the charge distribution, creating a region of positive potential (blue color) on the adjacent carbon atom, which can be susceptible to nucleophilic attack. The MEP analysis is a valuable tool for predicting the sites of intermolecular interactions. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies, providing profound insights into the reactivity and selectivity of this important heterocyclic compound.

A significant area of investigation has been the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of this compound chemistry. Computational studies have been instrumental in explaining the observed high reactivity of this compound in these reactions. For instance, it is well-established that this compound undergoes SNAr with sodium ethoxide in ethanol (B145695) approximately 250 to 320 times faster than its chloro-analogue, 2-chloropyridine wuxibiology.comnih.govresearchgate.netresearchgate.net. DFT calculations have been employed to understand the electronic factors governing this enhanced reactivity.

One key aspect explored through computational modeling is the nature of the reaction mechanism, which can range from a stepwise pathway involving a discrete Meisenheimer intermediate to a concerted process. DFT studies on related systems have shown that the mechanism can exist on a continuum, influenced by the nature of the nucleophile, the electrophile, and the solvent nih.gov. For this compound, computational analyses help to predict whether a reaction is likely to proceed through a stepwise or concerted pathway by calculating the potential energy surface.

A notable application of computational modeling is the prediction of regioselectivity in the SNAr reactions of substituted 2-fluoropyridines. By calculating the Lowest Unoccupied Molecular Orbital (LUMO) energies and mapping the LUMO lobes, researchers can identify the most electrophilic sites susceptible to nucleophilic attack. However, studies have shown that a simple correlation between LUMO energy and activation energy can sometimes be poor. A more nuanced approach involves analyzing higher energy unoccupied molecular orbitals. For a series of substituted 2-fluoropyridines, a strong linear correlation was found between the relative activation free energy (ΔΔG‡) of the SNAr reaction with sodium ethoxide and the energy of the LUMO+1 orbital, calculated using the ωB97X-D/6-31G* level of theory wuxibiology.com. This indicates that the LUMO+1 orbital more accurately represents the electrophilic site for this particular set of reactions.

The table below presents data from a study on the SNAr reaction of various substituted 2-fluoropyridines with sodium ethoxide, correlating experimental reactivity with computationally derived orbital energies wuxibiology.com.

| Compound | Substituent | krel | kfrel | ΔΔG‡ (kcal/mol) | LUMO (eV) | LUMO+1 (eV) |

| 1a | 4-CF3 | 1.8 | 1.8 | -0.34 | -1.77 | 1.96 |

| 1b | 5-CF3 | 20 | 20 | -1.78 | -1.74 | 2.15 |

| 1c | None | 1 | 1 | 0 | -0.46 | 2.37 |

| 1d | 4-F | 0.15 | 0.15 | 1.13 | -0.63 | 2.45 |

| 1e | 5-F | 0.05 | 0.05 | 1.78 | -0.57 | 2.53 |

| 1f | 6-F | 0.1 | 0.1 | 1.37 | -0.49 | 2.67 |

| 1g | 3-Me | 0.3 | 0.3 | 0.71 | -0.33 | 2.45 |

| 1h | 4-Me | 0.5 | 0.5 | 0.41 | -0.38 | 2.45 |

| 1i | 5-Me | 0.7 | 0.7 | 0.21 | -0.35 | 2.42 |

| 1j | 6-Me | 0.2 | 0.2 | 0.95 | -0.38 | 2.53 |